5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The IUPAC name is based on the rules of the International Union of Pure and Applied Chemistry and provides a systematic way to name any organic compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve a detailed examination of the reaction conditions, reagents, and steps involved in the synthesis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .Scientific Research Applications
Catalytic Protodeboronation for Alkene Hydromethylation
- Significance : The method was applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its utility in complex molecule synthesis .
Biological Potential of Indole Derivatives
Antimycobacterial Evaluation
properties
IUPAC Name |
3-benzyl-1-[(2-chlorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN2O2S/c25-19-12-6-4-10-17(19)15-26-21-18-11-5-7-13-20(18)30-22(21)23(28)27(24(26)29)14-16-8-2-1-3-9-16/h1-13,22H,14-15H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYICOXDXQHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4Cl)C5=CC=CC=C5S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN2O2S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
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